molecular formula C12H10O2S B1349967 Methyl 4-phenylthiophene-2-carboxylate CAS No. 21676-90-4

Methyl 4-phenylthiophene-2-carboxylate

Cat. No. B1349967
CAS RN: 21676-90-4
M. Wt: 218.27 g/mol
InChI Key: MVHSKIOLDZOPEF-UHFFFAOYSA-N
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Description

Methyl 4-phenylthiophene-2-carboxylate is a chemical compound with the empirical formula C12H10O2S . It has a molecular weight of 218.27 . This compound is typically provided in solid form .


Molecular Structure Analysis

The SMILES string representation of Methyl 4-phenylthiophene-2-carboxylate is O=C(OC)C1=CC(C2=CC=CC=C2)=CS1 . This representation provides a way to visualize the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 4-phenylthiophene-2-carboxylate is a solid compound . Its molecular formula is C12H10O2S and it has a molecular weight of 218.27 .

Scientific Research Applications

Industrial Chemistry

“Methyl 4-phenylthiophene-2-carboxylate” is utilized in industrial chemistry . Thiophene derivatives, including this compound, are essential heterocyclic compounds and show a variety of properties and applications .

Material Science

In the field of material science, thiophene-mediated molecules, including “Methyl 4-phenylthiophene-2-carboxylate”, have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

“Methyl 4-phenylthiophene-2-carboxylate” is used in the fabrication of organic field-effect transistors (OFETs) . These devices are used in a wide range of electronic applications, including display technology and solar cells.

Organic Light-Emitting Diodes (OLEDs)

This compound is also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various applications, including display screens for televisions, mobile devices, and computer monitors.

Medicinal Chemistry

Thiophene-based analogs, including “Methyl 4-phenylthiophene-2-carboxylate”, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Therapeutic Applications

“Methyl 4-phenylthiophene-2-carboxylate” has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . It has been proven to be effectual drugs in present respective disease scenario .

Safety And Hazards

Methyl 4-phenylthiophene-2-carboxylate is classified as a combustible solid . It’s important to handle this compound with care to avoid potential hazards. Always refer to the safety data sheet (SDS) for detailed safety information .

Future Directions

Methyl 4-phenylthiophene-2-carboxylate is a specialty product often used for research and development . Its future directions would likely depend on the outcomes of such research. As with any chemical compound, ongoing research and development are crucial for discovering new applications and improving existing ones.

properties

IUPAC Name

methyl 4-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)11-7-10(8-15-11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHSKIOLDZOPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374992
Record name methyl 4-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-phenylthiophene-2-carboxylate

CAS RN

21676-90-4
Record name methyl 4-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21676-90-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Guillory, M Wolter, S Leysen, JF Neves… - Journal of medicinal …, 2020 - ACS Publications
… NBS (1.305 g, 7.33 mmol) was added to methyl 4-phenylthiophene-2-carboxylate (1.600 g, 7.33 mmol) in DMF (5 mL) at 25 C. The resulting solution was stirred at 50 C for 4 h. The …
Number of citations: 35 pubs.acs.org
M Pavone - 2022 - repository.unipr.it
Antimicrobial resistance (AMR) is a natural phenomenon that occurs when bacteria, viruses, fungi, and parasites develop the ability to survive when exposed to antimicrobials. If no …
Number of citations: 0 www.repository.unipr.it

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